molecular formula C12H5Cl5O B12555322 2',3,3',5',6'-Pentachloro-4-biphenylol CAS No. 189578-02-7

2',3,3',5',6'-Pentachloro-4-biphenylol

Cat. No.: B12555322
CAS No.: 189578-02-7
M. Wt: 342.4 g/mol
InChI Key: VQCLALDVRKEBBH-UHFFFAOYSA-N
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Description

2’,3,3’,5’,6’-Pentachloro-4-biphenylol is a chlorinated biphenyl compound with the molecular formula C12H5Cl5O. It is a derivative of biphenyl, where multiple chlorine atoms are substituted on the aromatic rings. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3,3’,5’,6’-Pentachloro-4-biphenylol typically involves the chlorination of biphenylol under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and solvent, are optimized to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of 2’,3,3’,5’,6’-Pentachloro-4-biphenylol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and reactors designed to handle large volumes of reactants. The reaction is carefully monitored to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3,3’,5’,6’-Pentachloro-4-biphenylol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various chlorinated and oxygenated biphenyl derivatives. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

2’,3,3’,5’,6’-Pentachloro-4-biphenylol has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.

    Biology: Research on its biological effects helps in understanding the impact of chlorinated biphenyls on living organisms.

    Medicine: Studies on its toxicity and potential therapeutic uses are conducted.

    Industry: It is used in the development of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2’,3,3’,5’,6’-Pentachloro-4-biphenylol involves its interaction with cellular components. It can bind to proteins and enzymes, altering their function. The compound may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,3’,4’,5-Pentachloro-4-biphenylol
  • 2,3,4,5,6-Pentachlorobiphenyl
  • 2,3’,4,4’,5-Pentachloro-3-biphenylol

Uniqueness

2’,3,3’,5’,6’-Pentachloro-4-biphenylol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits different reactivity and interaction with biological systems .

Properties

CAS No.

189578-02-7

Molecular Formula

C12H5Cl5O

Molecular Weight

342.4 g/mol

IUPAC Name

2-chloro-4-(2,3,5,6-tetrachlorophenyl)phenol

InChI

InChI=1S/C12H5Cl5O/c13-6-3-5(1-2-9(6)18)10-11(16)7(14)4-8(15)12(10)17/h1-4,18H

InChI Key

VQCLALDVRKEBBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)Cl)O

Origin of Product

United States

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